molecular formula C15H22N2O3 B11809537 tert-Butyl 2-(6-hydroxy-5-methylpyridin-3-yl)pyrrolidine-1-carboxylate

tert-Butyl 2-(6-hydroxy-5-methylpyridin-3-yl)pyrrolidine-1-carboxylate

Cat. No.: B11809537
M. Wt: 278.35 g/mol
InChI Key: LWNZMLLCIQYTAB-UHFFFAOYSA-N
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Description

tert-Butyl 2-(6-hydroxy-5-methylpyridin-3-yl)pyrrolidine-1-carboxylate is a chemical compound with a complex structure that includes a pyrrolidine ring and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-(6-hydroxy-5-methylpyridin-3-yl)pyrrolidine-1-carboxylate typically involves the reaction of 2-pyrrolidinemethanol with di-tert-butyl dicarbonate in the presence of a suitable solvent such as dichloromethane . The reaction is carried out under controlled conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of flow microreactor systems has been explored to enhance the efficiency, versatility, and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-(6-hydroxy-5-methylpyridin-3-yl)pyrrolidine-1-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced under specific conditions to yield different products.

    Substitution: The pyridine ring can undergo substitution reactions with various reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while substitution reactions can introduce different functional groups into the pyridine ring .

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl 2-(6-hydroxy-5-methylpyridin-3-yl)pyrrolidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in synthetic organic chemistry .

Biology

In biological research, this compound can be used as a probe to study the interactions of pyrrolidine and pyridine derivatives with biological targets. Its hydroxyl group allows for further functionalization, enabling the study of various biochemical pathways .

Medicine

In medicine, derivatives of this compound may have potential therapeutic applications. The presence of the pyridine ring suggests that it could interact with biological receptors, making it a candidate for drug development .

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of tert-Butyl 2-(6-hydroxy-5-methylpyridin-3-yl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The hydroxyl group and the pyridine ring play crucial roles in these interactions. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways .

Properties

Molecular Formula

C15H22N2O3

Molecular Weight

278.35 g/mol

IUPAC Name

tert-butyl 2-(5-methyl-6-oxo-1H-pyridin-3-yl)pyrrolidine-1-carboxylate

InChI

InChI=1S/C15H22N2O3/c1-10-8-11(9-16-13(10)18)12-6-5-7-17(12)14(19)20-15(2,3)4/h8-9,12H,5-7H2,1-4H3,(H,16,18)

InChI Key

LWNZMLLCIQYTAB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CNC1=O)C2CCCN2C(=O)OC(C)(C)C

Origin of Product

United States

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